Cas no 268556-62-3 ((2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide)

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 化学的及び物理的性質
名前と識別子
-
- (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
- (2R)-2-aMino-3,3-diMethyl-N-(phenylMethyl)-ButanaMide
- (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide,99%e.e.
- (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)
- Butanamide, 2-amino-3,3-dimethyl-N-(phenylmethyl)-, (2R)-
- SCHEMBL13946518
- 268556-62-3
- CHEMBL1829683
- MFCD26033209
- G79288
- (2R)-2-Amino-33-dimethyl-N-(phenylmethyl)butanamide
- (2R)-2-amino-N-benzyl-3,3-dimethylbutanamide
-
- MDL: MFCD26033209
- インチ: 1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1
- InChIKey: VCKOJWNPRZBZKV-NSHDSACASA-N
- ほほえんだ: C(NCC1=CC=CC=C1)(=O)[C@H](N)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 220.157563266g/mol
- どういたいしつりょう: 220.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R53440-1g |
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide |
268556-62-3 | 1g |
¥2328.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854181-1g |
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide |
268556-62-3 | ≥98%,99%e.e. | 1g |
¥1,875.00 | 2022-09-28 | |
Ambeed | A431780-250mg |
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide |
268556-62-3 | 98% | 250mg |
$78.0 | 2025-02-20 | |
Aaron | AR00IMJ2-500mg |
(2R)-2-AMINO-3,3-DIMETHYL-N-(PHENYLMETHYL)BUTANAMIDE |
268556-62-3 | 9899% | 500mg |
$164.00 | 2025-02-13 | |
abcr | AB504423-500mg |
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee); . |
268556-62-3 | 98% | 500mg |
€125.00 | 2024-08-02 | |
abcr | AB504423-500 mg |
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee); . |
268556-62-3 | 98% | 500mg |
€125.00 | 2023-06-15 | |
A2B Chem LLC | AI67906-100mg |
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide |
268556-62-3 | 98%,99% ee | 100mg |
$64.00 | 2024-04-20 | |
1PlusChem | 1P00IMAQ-100mg |
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide |
268556-62-3 | 98%,99% ee | 100mg |
$63.00 | 2024-05-08 | |
A2B Chem LLC | AI67906-500mg |
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide |
268556-62-3 | 98%,99% ee | 500mg |
$145.00 | 2024-04-20 | |
Aaron | AR00IMJ2-100mg |
(2R)-2-AMINO-3,3-DIMETHYL-N-(PHENYLMETHYL)BUTANAMIDE |
268556-62-3 | 9899% | 100mg |
$50.00 | 2025-02-13 |
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamideに関する追加情報
Research Briefing on (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS: 268556-62-3) in Chemical Biology and Pharmaceutical Applications
In recent years, (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS: 268556-62-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chiral amide derivative, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, enzyme inhibition, and as a building block for more complex bioactive molecules. The compound's stereochemistry and functional groups make it a versatile intermediate in synthetic chemistry and a promising candidate for modulating biological targets.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide as a precursor in the synthesis of novel protease inhibitors. The research team demonstrated that the compound's rigid dimethylbutanamide scaffold could be effectively incorporated into peptidomimetic structures, yielding inhibitors with enhanced selectivity against cathepsin-family proteases. Molecular docking simulations revealed that the (R)-configuration at the chiral center was crucial for optimal binding to the target enzymes, with reported IC50 values in the low micromolar range.
Further investigations into the pharmacological properties of 268556-62-3 have been conducted by pharmaceutical development teams. A recent patent application (WO2023056123) describes its use in prodrug formulations, where the benzylamide moiety serves as a cleavable protecting group for amine-containing therapeutics. This approach has shown particular promise in improving the blood-brain barrier penetration of neuroactive compounds, with in vivo studies demonstrating a 2.3-fold increase in brain concentration compared to unprotected analogs.
From a synthetic chemistry perspective, novel methodologies for the asymmetric synthesis of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide have been developed. A 2024 publication in Organic Letters details an enzymatic resolution process using immobilized lipases, achieving >99% enantiomeric excess with 85% yield. This green chemistry approach represents a significant improvement over traditional resolution methods and has been successfully scaled to kilogram quantities for preclinical development.
The safety profile of 268556-62-3 has been evaluated in recent toxicological studies. Acute toxicity testing in rodent models showed favorable results, with an LD50 > 2000 mg/kg via oral administration. Genotoxicity assays (Ames test, micronucleus test) were negative, supporting its potential as a pharmaceutical intermediate. However, researchers note that metabolic studies indicate the compound undergoes rapid N-debenzylation in hepatic microsomes, which should be considered in drug design applications.
Emerging applications in chemical biology have expanded the utility of this compound beyond traditional medicinal chemistry. A cutting-edge study published in Nature Chemical Biology (2024) utilized (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide as a core structure for developing covalent protein degraders. By conjugating the molecule to E3 ligase ligands, researchers created PROTAC-like molecules that demonstrated selective degradation of target proteins in cellular models, opening new avenues for targeted protein degradation therapeutics.
In conclusion, the body of research surrounding (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (268556-62-3) continues to grow, revealing multiple valuable applications in pharmaceutical development and chemical biology. Its unique structural features, synthetic accessibility, and biological compatibility position it as an important compound in contemporary drug discovery efforts. Future research directions likely include further optimization of its derivatives for specific therapeutic targets and exploration of its potential in novel drug delivery systems.
268556-62-3 ((2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide) 関連製品
- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)
- 2320515-76-0(4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)
- 2229456-27-1(1-{3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylmethyl}cyclopropane-1-carboxylic acid)
- 2352847-24-4([2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester)
- 57761-30-5(Methyl-4'-dihydro-phaseat)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)
- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)
- 899746-47-5(4-chloro-N-4-(dimethylamino)phenyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-5-carboxamide)
- 2059917-48-3((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)
- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)
